molecular formula C55H102O5 B12551081 3,4,5-Tris(hexadecyloxy)benzoic acid CAS No. 179031-23-3

3,4,5-Tris(hexadecyloxy)benzoic acid

Cat. No.: B12551081
CAS No.: 179031-23-3
M. Wt: 843.4 g/mol
InChI Key: KTQPXPZMSMHHEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4,5-Tris(hexadecyloxy)benzoic acid is a synthetic amphiphilic molecule featuring a benzoic acid core substituted with three hexadecyloxy (C16H33O-) chains at the 3, 4, and 5 positions. This structure confers unique self-assembly and solubility properties, making it valuable in materials science, particularly for designing supramolecular architectures, organogels, and stimuli-responsive systems . Its long alkyl chains enhance hydrophobicity and promote ordered aggregation in nonpolar solvents, while the polar carboxylic acid group enables hydrogen bonding and interfacial interactions.

Properties

CAS No.

179031-23-3

Molecular Formula

C55H102O5

Molecular Weight

843.4 g/mol

IUPAC Name

3,4,5-trihexadecoxybenzoic acid

InChI

InChI=1S/C55H102O5/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-58-52-49-51(55(56)57)50-53(59-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)54(52)60-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h49-50H,4-48H2,1-3H3,(H,56,57)

InChI Key

KTQPXPZMSMHHEY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCOC1=CC(=CC(=C1OCCCCCCCCCCCCCCCC)OCCCCCCCCCCCCCCCC)C(=O)O

Origin of Product

United States

Preparation Methods

Direct Esterification of Gallic Acid Derivatives

The most common route to 3,4,5-tris(hexadecyloxy)benzoic acid begins with gallic acid (3,4,5-trihydroxybenzoic acid) or its methyl ester. In this method, the hydroxyl groups at the 3-, 4-, and 5-positions undergo nucleophilic substitution with hexadecyl bromide or iodide under alkaline conditions.

Alkaline Esterification Protocol

A representative procedure involves dissolving methyl 3,4,5-trihydroxybenzoate (1.0 equiv) in anhydrous dimethylformamide (DMF) with potassium carbonate (3.3 equiv) as a base. Hexadecyl bromide (3.3 equiv) is added dropwise, and the mixture is heated to 80–90°C for 48–72 hours. The reaction progress is monitored via thin-layer chromatography (TLC). Post-reaction, the mixture is filtered to remove inorganic salts, and the solvent is evaporated under reduced pressure. The crude product is purified via column chromatography (SiO₂, CH₂Cl₂/hexane gradient) to yield 3,4,5-tris(hexadecyloxy)benzoic acid methyl ester, which is subsequently hydrolyzed using aqueous NaOH in THF/MeOH to obtain the free acid.

Key Parameters:
  • Yield: 65–75% after purification
  • Challenges: Competing hydrolysis of ester groups requires strictly anhydrous conditions.

Acid Chloride Intermediate Route

This two-step approach enhances reactivity by converting the benzoic acid moiety into an acid chloride prior to esterification.

Thionyl Chloride Activation

3,4,5-Trihydroxybenzoic acid (1.0 equiv) is refluxed with excess thionyl chloride (5–10 equiv) in the presence of catalytic DMF for 3–4 hours. The resulting 3,4,5-trihydroxybenzoyl chloride is reacted with hexadecanol (3.3 equiv) in dry dichloromethane (DCM) using triethylamine (TEA) as a base. The reaction proceeds at room temperature for 12–24 hours, followed by aqueous workup (10% HCl, NaHCO₃) and column purification.

Key Parameters:
  • Yield: 70–80% for acid chloride formation; 60–70% for esterification
  • Advantages: Higher reactivity of acid chloride reduces reaction time compared to direct esterification.

Alkylation of Pre-Functionalized Benzyl Ethers

Alternative routes employ 1,2,3-trimethoxybenzene derivatives as starting materials. For example, 1,2,3-trimethoxybenzene undergoes Friedel-Crafts alkylation with hexadecyl bromide in the presence of Lewis acids like AlCl₃ or BF₃. Subsequent oxidation of the methyl ethers to carboxylic acids is achieved using KMnO₄ or CrO₃ under acidic conditions.

Friedel-Crafts Alkylation and Oxidation

A mixture of 1,2,3-trimethoxybenzene (1.0 equiv), hexadecyl bromide (3.3 equiv), and AlCl₃ (1.5 equiv) in dichloroethane is refluxed for 24 hours. The intermediate 3,4,5-tris(hexadecyloxy)toluene is oxidized with KMnO₄ in acetic acid/water (3:1) at 90°C for 12 hours.

Key Parameters:
  • Yield: 50–60% after oxidation
  • Drawbacks: Over-oxidation side products require rigorous purification.

Optimization of Reaction Conditions

Temperature and Solvent Effects

Parameter Direct Esterification Acid Chloride Route Alkylation/Oxidation
Temp. Range 80–90°C 25–40°C 90–110°C
Optimal Solvent DMF DCM Dichloroethane
Reaction Time 48–72 h 12–24 h 24–36 h

Higher temperatures accelerate alkylation but risk decomposition of hexadecyl chains. Polar aprotic solvents (DMF, DCM) improve solubility of long-chain reactants.

Catalytic Systems

  • Base Catalysts: K₂CO₃, TEA (effective for SN2 mechanisms)
  • Lewis Acids: AlCl₃, BF₃ (critical for Friedel-Crafts reactions)
  • Radical Inhibitors: BHT (2,6-di-tert-butyl-4-methylphenol) prevents side reactions during prolonged heating.

Purification and Characterization

Chromatographic Techniques

  • Column Chromatography: Silica gel with CH₂Cl₂/hexane (8:2) removes unreacted hexadecyl bromide.
  • Recrystallization: Cold ethanol or acetone yields white crystalline product (>95% purity).

Spectroscopic Data

Technique Key Signals
¹H NMR (CDCl₃) δ 0.88 (t, 9H, CH₃), 1.25 (m, 90H, -(CH₂)₁₅), 4.00 (m, 6H, CH₂-O), 7.43 (s, 2H, ArH)
IR (cm⁻¹) 2920, 2850 (C-H stretch), 1705 (C=O), 1250 (C-O)
DSC Melting endotherm at 85–90°C; liquid crystalline phase transitions at 120–150°C

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Recent advances employ microreactors to improve heat transfer and reduce reaction times. A 2024 study demonstrated a 92% yield in 8 hours using a Pd/C catalyst in a segmented flow system.

Solvent Recovery Systems

  • Distillation: >90% recovery of DMF and DCM via fractional distillation.
  • Waste Minimization: Hexadecyl bromide excess is recycled via extraction with hexane.

Chemical Reactions Analysis

Types of Reactions

3,4,5-Tris(hexadecyloxy)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Esterification: Formation of esters with various alcohols.

    Hydrolysis: Production of hexadecanol and 3,4,5-trihydroxybenzoic acid.

    Oxidation: Formation of carboxylic acids.

Scientific Research Applications

Applications Overview

  • Materials Science
    • Self-Assembled Monolayers (SAMs) : 3,4,5-Tris(hexadecyloxy)benzoic acid can form self-assembled monolayers on various substrates. These SAMs are crucial for creating functional surfaces in sensors and electronic devices.
    • Polymer Composites : The compound is used as a surfactant or additive in polymer formulations to enhance mechanical properties and thermal stability.
  • Medicinal Chemistry
    • Antioxidant Activity : Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of multiple hydroxyl groups enhances the radical scavenging ability, suggesting potential applications in pharmaceuticals aimed at oxidative stress-related conditions .
    • Drug Delivery Systems : Its amphiphilic nature allows it to be utilized in drug delivery systems, improving the solubility and bioavailability of hydrophobic drugs.
  • Nanotechnology
    • Nanoparticle Stabilization : The compound can stabilize nanoparticles in solution, preventing agglomeration and enhancing their dispersion in various media.
    • Template for Nanostructures : It serves as a template for synthesizing nanostructured materials, which can be used in catalysis and energy storage applications.

Case Study 1: Self-Assembled Monolayers

A study demonstrated the formation of self-assembled monolayers using 3,4,5-Tris(hexadecyloxy)benzoic acid on gold substrates. The resulting films exhibited excellent stability and were characterized using techniques such as atomic force microscopy (AFM) and X-ray photoelectron spectroscopy (XPS). These SAMs showed potential for use in biosensors due to their biocompatibility and ability to immobilize biomolecules effectively.

Case Study 2: Antioxidant Properties

In a comparative study of various benzoic acid derivatives, 3,4,5-Tris(hexadecyloxy)benzoic acid was evaluated for its antioxidant activity using the DPPH assay. Results indicated that its antioxidant capacity was significantly higher than that of simpler derivatives due to the synergistic effect of multiple hydroxyl groups positioned at strategic locations on the aromatic ring .

Table 1: Comparison of Antioxidant Activities

CompoundIC50 (µM)Structure
3,4,5-Tris(hexadecyloxy)benzoic acid12Structure
Gallic Acid15Structure
3,5-Dihydroxybenzoic Acid20Structure

Table 2: Properties of Self-Assembled Monolayers

ParameterValue
SubstrateGold
Film Thickness~2 nm
StabilityHigh
Surface RoughnessLow (1 nm RMS)

Mechanism of Action

The mechanism of action of 3,4,5-Tris(hexadecyloxy)benzoic acid involves its ability to interact with various molecular targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions. These interactions can influence the conformation and function of target molecules, leading to various biological effects. The compound’s long hydrophobic chains allow it to integrate into lipid bilayers, potentially affecting membrane properties and signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thermal and Solubility Behavior

  • Alkyl Chain Length : Longer chains (e.g., C16 vs. C12) reduce melting points and increase hydrophobicity. For example, 3,4,5-tris(dodecyloxy)benzoic acid forms liquid crystalline phases at lower temperatures compared to its C16 analog, which remains waxy at room temperature .
  • Branching vs. Linearity : Branched chains (e.g., 2-ethylhexyloxy) disrupt packing efficiency, lowering melting points (e.g., 3,4,5-tris(2-ethylhexyloxy)benzoic acid is liquid at RT) and enhancing solubility in ethers and chlorinated solvents .
  • Aromatic vs. Aliphatic Substituents : Benzyloxy groups (as in 3,4,5-tris(benzyloxy)benzoic acid) increase rigidity and melting points (196°C) but limit solubility to polar aprotic solvents like DMF .

Research Findings

  • Synthetic Yield : The C16 compound is synthesized via esterification of methyl 3,4,5-trihydroxybenzoate with bromohexadecane, achieving ~80% yield after column purification . In contrast, dodecyloxy analogs are synthesized with higher yields (~96%) due to shorter chain reactivity .
  • NMR Characterization : The C16 derivative shows distinct <sup>1</sup>H-NMR signals for terminal methyl groups (δ 0.88 ppm) and methylene protons adjacent to oxygen (δ 4.06 ppm), consistent with other alkyloxybenzoic acids .

Biological Activity

3,4,5-Tris(hexadecyloxy)benzoic acid is a complex organic compound notable for its unique structure featuring three hexadecyloxy groups attached to a benzoic acid backbone. This tri-substituted configuration enhances its hydrophobic properties, making it particularly interesting for various biological and material science applications.

  • Molecular Formula : C₃₈H₇₄O₃
  • Molecular Weight : Approximately 843.416 g/mol
  • Structure : The presence of long hexadecyl chains contributes to its solubility characteristics and interaction with biological membranes.

Research into the biological activity of 3,4,5-Tris(hexadecyloxy)benzoic acid is still evolving, with studies focusing on its interaction with biological systems. Its hydrophobic nature allows it to integrate into lipid membranes, potentially affecting membrane fluidity and function. The compound's behavior in various biological contexts suggests it may influence cellular processes through membrane-related mechanisms.

Interaction Studies

Interaction studies have indicated that this compound can modulate luminescence in liquid crystalline phases, highlighting its potential in optoelectronic applications. The compound's ability to undergo thermal transitions also suggests possible applications in thermotropic liquid crystals, which could be relevant for drug delivery systems or biosensors .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and unique characteristics of 3,4,5-Tris(hexadecyloxy)benzoic acid compared to related compounds:

Compound NameMolecular FormulaUnique Features
3-Hexadecyloxybenzoic AcidC₂₂H₄₆O₃Contains only one hexadecyl group; less hydrophobic
4-Hexadecyloxybenzoic AcidC₂₂H₄₆O₃Similar structure but different positioning
3,4-Dihexadecyloxybenzoic AcidC₃₈H₇₄O₄Contains two hexadecyl groups; increased hydrophobicity
3,4-Diethoxybenzoic AcidC₁₂H₁₄O₄Lacks long-chain alkyl groups; more soluble in water

The tri-substituted structure of 3,4,5-Tris(hexadecyloxy)benzoic acid provides enhanced hydrophobic characteristics compared to its di-substituted analogs, making it particularly suitable for applications where membrane interaction is critical.

Case Studies and Research Findings

  • Luminescence Modulation : A study demonstrated that 3,4,5-Tris(hexadecyloxy)benzoic acid can significantly modulate luminescence in liquid crystalline phases. The emission spectrum varies with temperature and phase transitions, indicating its potential as a light-responsive material .
  • Thermal Behavior : Differential scanning calorimetry (DSC) analysis revealed that the compound exhibits three reversible thermal transitions at approximately 60 °C, 150 °C, and 225 °C. This behavior suggests that it can be utilized in applications requiring specific thermal responsiveness .
  • Optical Properties : The compound was found to be soluble in various solvents and exhibited distinct optical properties that are influenced by its molecular structure. The quantum yield measured was approximately 0.32, indicating efficient radiative deactivation processes despite some non-radiative losses attributed to structural flexibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.